L-Alanyl-L-alanyl-L-alanylglycylglycine

Beschreibung

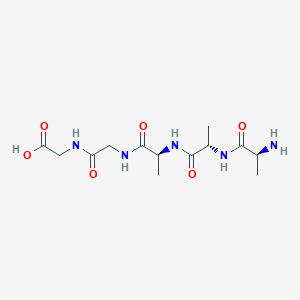

Structure

3D Structure

Eigenschaften

CAS-Nummer |

918309-88-3 |

|---|---|

Molekularformel |

C13H23N5O6 |

Molekulargewicht |

345.35 g/mol |

IUPAC-Name |

2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C13H23N5O6/c1-6(14)11(22)17-8(3)13(24)18-7(2)12(23)16-4-9(19)15-5-10(20)21/h6-8H,4-5,14H2,1-3H3,(H,15,19)(H,16,23)(H,17,22)(H,18,24)(H,20,21)/t6-,7-,8-/m0/s1 |

InChI-Schlüssel |

FGZVMHYQRQZOBC-FXQIFTODSA-N |

Isomerische SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)O)N |

Kanonische SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NCC(=O)O)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategies

Chemical Synthesis Approaches for L-Alanyl-L-alanyl-L-alanylglycylglycine

Chemical methods for peptide synthesis are well-established and offer robust routes to obtaining the target peptide. These strategies involve the use of protecting groups to prevent unwanted side reactions and activation steps to facilitate the formation of the amide (peptide) bond. nih.govyoutube.com

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids on an insoluble polymer resin. bachem.com This method simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing after each step. bachem.com The synthesis of this compound via SPPS would proceed from the C-terminus (glycine) to the N-terminus (L-alanine).

The process begins by anchoring the C-terminal amino acid, Fmoc-Gly-OH, to a suitable resin, such as Wang or 2-chlorotrityl chloride resin. journal-imab-bg.orgpeptide.com The synthesis follows a repeated cycle:

Deprotection: The temporary Nα-protecting group, typically the fluorenylmethyloxycarbonyl (Fmoc) group, is removed using a basic solution, commonly 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). journal-imab-bg.org

Washing: The resin is thoroughly washed to remove the deprotection reagent and byproducts. bachem.com

Coupling: The next Nα-Fmoc protected amino acid (e.g., Fmoc-Gly-OH, then Fmoc-Ala-OH) is activated and coupled to the free amine of the resin-bound peptide. bachem.com

Washing: The resin is washed again to remove excess reagents. bachem.com

This cycle is repeated until the full pentapeptide sequence is assembled. Finally, the peptide is cleaved from the resin, and permanent side-chain protecting groups (if any) are removed, typically with a strong acid cocktail like trifluoroacetic acid (TFA). peptide.com

For a sequence like Ala-Ala-Ala-Gly-Gly, which contains repetitive residues, aggregation of the growing peptide chain can sometimes be a challenge. Optimizations to mitigate this include the use of specialized resins that improve solvation or the incorporation of pseudoproline dipeptides, though the latter is less relevant for this specific sequence. The use of microwave-assisted SPPS can also accelerate coupling times and improve efficiency. acs.org

| Step | Reagent/Condition | Purpose |

| Resin Loading | Fmoc-Gly-OH + Resin (e.g., Wang) | Anchor the C-terminal amino acid to the solid support. |

| Deprotection | 20% Piperidine in DMF | Remove the Fmoc group from the N-terminus. |

| Coupling | Fmoc-AA-OH + Activator (e.g., HBTU/DIEA) | Form the peptide bond with the next amino acid. |

| Cleavage | Trifluoroacetic Acid (TFA) cocktail | Release the completed peptide from the resin. |

| This interactive table summarizes the key steps and reagents in a typical Fmoc-based SPPS cycle for synthesizing this compound. |

Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase or classical peptide synthesis, involves building the peptide chain while all reactants are dissolved in a suitable solvent. acs.orgjst.go.jp Unlike SPPS, the intermediate peptide products are isolated and purified after each coupling step, often by extraction or crystallization. slideshare.net This method can be more labor-intensive but is highly valuable for large-scale synthesis of shorter peptides and allows for detailed characterization of intermediates, ensuring high purity of the final product. nih.gov

The synthesis of this compound in solution would involve the stepwise coupling of protected amino acid derivatives. For instance, N-protected L-alanine could be coupled with C-protected glycine (B1666218) to form a dipeptide, which is then deprotected and coupled with the next amino acid in the sequence. nih.gov

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |

| Reaction Medium | Insoluble polymer resin | Homogeneous solution |

| Purification | Filtration and washing of the resin | Extraction, precipitation, or crystallization |

| Reagent Use | Requires excess reagents to drive reactions | Can often use fewer excess reagents |

| Automation | Easily automated | More difficult to automate |

| Scalability | Well-suited for research and moderate scale | Excellent for large-scale commercial production |

| Typical Use | Longer peptides (>10 aa) | Shorter peptides (<10-20 aa) and fragments |

| This interactive table provides a comparison between SPPS and LPPS methodologies. |

Segment condensation is a powerful strategy that involves synthesizing smaller peptide fragments separately and then joining them together to form the final, larger peptide. nih.gov This approach can be performed either entirely in solution or in a hybrid manner where a solution-phase fragment is coupled to a resin-bound fragment. youtube.com For this compound, a plausible strategy would be to synthesize the dipeptide fragment (e.g., Boc-Gly-Gly-OH) and the tripeptide fragment (e.g., H-Ala-Ala-Ala-OMe) separately. These two protected segments would then be coupled together using a suitable coupling reagent to form the full pentapeptide backbone. nih.gov This convergent approach can be more efficient and can help circumvent issues like aggregation that may occur during the stepwise synthesis of long or difficult sequences.

Chemoenzymatic Synthesis Routes for Peptide Formation

Chemoenzymatic peptide synthesis (CEPS) combines the precision of chemical synthesis for creating building blocks with the high specificity and mild reaction conditions of enzymatic catalysis for peptide bond formation. acs.org This approach is gaining traction as a greener alternative to purely chemical methods.

Enzymes, particularly proteases or engineered ligases, can be used to catalyze the formation of peptide bonds. nih.gov In a reversal of their natural hydrolytic function, these enzymes can join an acyl donor (an N-protected amino acid or peptide ester) and a nucleophile (a C-protected amino acid or peptide). nih.govnih.gov For example, a protease like thermolysin or subtilisin could potentially catalyze the coupling of a fragment like L-Alanyl-L-alanyl-L-alanine methyl ester with glycylglycine (B550881). nih.govnih.gov The reactions are typically performed in aqueous or mixed aqueous-organic media under near-neutral pH and ambient temperature, which minimizes side reactions like racemization. acs.org

The success of enzymatic peptide synthesis hinges on the substrate specificity of the chosen enzyme. nih.gov Enzymes possess an active site, often described by a "lock and key" or "induced fit" model, which preferentially binds amino acids with specific side chains at the positions flanking the newly formed peptide bond (termed P1 for the acyl donor and P'1 for the nucleophile). youtube.comquizlet.com

For the synthesis of this compound, the enzyme must be able to accommodate alanine (B10760859) and glycine residues in its binding pockets. youtube.com For example, to couple an alanyl residue (P1) to a glycine residue (P'1), an enzyme with a preference for small, non-polar side chains would be required. youtube.com Elastase, for instance, is known to cleave peptide bonds after small hydrophobic residues like alanine and glycine. youtube.com The careful selection of an enzyme with the appropriate specificity is crucial to ensure that the correct peptide bonds are formed in the desired sequence. nih.gov Research has shown that even proteases with broad specificity can be guided to synthesize the desired product by controlling reaction conditions and substrate design. nih.gov

Advanced Purification Techniques for Synthetic Oligopeptides

Following synthesis and cleavage from the solid support, the crude oligopeptide product contains the target peptide along with various impurities. These impurities can include truncated sequences (deletion peptides), incompletely deprotected peptides, and by-products from the cleavage process. Therefore, robust purification techniques are essential to isolate this compound to a high degree of purity.

Chromatographic Separations for Enhanced Purity

High-performance liquid chromatography (HPLC) is the cornerstone of peptide purification. nih.gov Several chromatographic modes can be employed, with the choice depending on the specific properties of the peptide and the nature of the impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used method for purifying synthetic peptides. nih.gov Separation is based on the hydrophobicity of the molecules. The crude peptide mixture is loaded onto a non-polar stationary phase (commonly C8 or C18 alkyl chains bonded to silica) and eluted with a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.gov TFA helps to improve peak shape and resolution. nih.gov The more hydrophobic the peptide or impurity, the more strongly it interacts with the stationary phase, and the later it elutes. For a pentapeptide like this compound, a shallow gradient of acetonitrile (B52724) is typically effective.

Preparative RP-HPLC is used for purifying larger quantities of the peptide. peptide.comhplc.eu The principles are the same as analytical RP-HPLC, but larger columns and higher flow rates are used. peptide.com Method development often starts at the analytical scale to optimize the separation before scaling up to a preparative system. knauer.net

Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge at a given pH. nih.gov For a peptide like this compound, which has a free N-terminal amine and a C-terminal carboxylic acid, its net charge will be pH-dependent. At a pH below the isoelectric point (pI), the peptide will be positively charged and can be purified using cation-exchange chromatography. Conversely, at a pH above the pI, it will be negatively charged and suitable for anion-exchange chromatography. IEX is often used as an orthogonal purification step to RP-HPLC to remove impurities with similar hydrophobicity but different charge characteristics. nih.gov

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. nih.gov While less effective for separating peptides with very similar molecular weights, such as deletion sequences from the target peptide, it is useful for removing significantly larger or smaller impurities, such as aggregated peptides or residual scavengers from the cleavage process.

A multi-step purification strategy, often combining IEX followed by RP-HPLC, can be employed to achieve very high purity levels required for certain applications.

Below is an interactive data table summarizing typical parameters for the preparative HPLC purification of a pentapeptide.

| Parameter | Setting | Rationale |

| Column | Preparative C18, 10 µm particle size | Good retention for moderately hydrophobic peptides and suitable for larger scale. |

| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to protonate silanols and act as an ion-pairing agent. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent to elute the peptide from the stationary phase. |

| Gradient | 5-40% B over 60 minutes | A shallow gradient provides better resolution for closely eluting impurities. |

| Flow Rate | 20 mL/min (for a 21.2 mm ID column) | Appropriate for preparative scale to ensure efficient separation. |

| Detection | UV at 214 nm and 280 nm | 214 nm detects the peptide backbone; 280 nm is used if aromatic residues are present. |

| Sample Load | 50-200 mg | Dependent on column capacity and resolution from impurities. nih.gov |

Crystallization Protocols for Preparative Scale

Crystallization is a powerful technique for obtaining highly pure substances and can be an alternative or complementary step to chromatography for the purification of peptides on a preparative scale. aiche.org The process involves the slow formation of a crystalline solid from a supersaturated solution. One of the main advantages of crystallization is its potential to yield a product of very high purity in a single step. creative-biostructure.com

For short, flexible peptides like this compound, achieving crystallization can be challenging due to their conformational flexibility, which can hinder the formation of a well-ordered crystal lattice. creative-biostructure.com However, systematic screening of various conditions can lead to successful crystallization.

The development of a crystallization protocol typically involves several stages:

Solubility and Supersaturation Studies: The solubility of the peptide is determined in various solvents and at different temperatures and pH values. aiche.org This information is crucial for creating a supersaturated solution, which is a prerequisite for crystallization.

Screening of Crystallization Conditions: A wide range of conditions are screened to identify those that promote crystal formation. This includes varying parameters such as:

Precipitants: Anti-solvents (in which the peptide is poorly soluble) are slowly added to a solution of the peptide to induce precipitation. Common precipitants for peptides include salts (e.g., ammonium (B1175870) sulfate) and organic solvents (e.g., ethanol (B145695), isopropanol). creative-peptides.com

pH: The pH of the solution can significantly affect the peptide's charge state and solubility.

Temperature: Temperature can influence solubility and the kinetics of crystal growth.

Peptide Concentration: The concentration must be high enough to achieve supersaturation but not so high that it leads to amorphous precipitation. creative-peptides.com

Optimization of Crystal Growth: Once initial crystal "hits" are identified, the conditions are optimized to grow larger, well-formed crystals. This may involve techniques like slow evaporation of the solvent or vapor diffusion. creative-biostructure.com The evaporation method is a common choice for small peptides. creative-biostructure.com

For preparative scale crystallization, the process is scaled up based on the optimized conditions. Seeding with pre-existing crystals can be employed to control the crystal size and morphology and to ensure batch-to-batch consistency. The purity of the peptide is a critical factor for successful crystallization; a purity of at least 95% is often recommended. creative-biostructure.com

The following table outlines a hypothetical set of screening conditions for the crystallization of this compound.

| Condition | Variable 1 | Variable 2 | Variable 3 |

| Solvent System | Water/Ethanol | Water/Isopropanol | Acetate Buffer/Acetonitrile |

| pH | 4.0 | 5.5 | 7.0 |

| Temperature (°C) | 4 | 25 | 40 |

| Peptide Conc. (mg/mL) | 10 | 25 | 50 |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Probes of Peptide Structure

Spectroscopic methods are powerful tools for elucidating the three-dimensional structure of peptides at an atomic level. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Raman and Infrared) provide a wealth of information on the backbone and side-chain conformations of peptides like L-Alanyl-L-alanyl-L-alanylglycylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side-Chain Conformations.nih.govnih.govbohrium.comuni-frankfurt.denih.gov

NMR spectroscopy is a cornerstone technique in structural biology, capable of providing detailed information about the structure, dynamics, and interactions of peptides in both solution and solid states. acs.orgnih.govspringernature.com For peptides containing alanine (B10760859) and glycine (B1666218), NMR can distinguish between different conformational states and provide insights into the local environment of each residue. nih.govacs.orgmdpi.com

In solution, peptides like this compound are not static but exist as an ensemble of interconverting conformations. nih.govnih.govdongguk.edu Solution-state NMR is uniquely suited to characterize these dynamic processes. nih.govnih.govcase.edu By analyzing NMR parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), it is possible to determine the average conformation and the flexibility of the peptide backbone and side chains.

For instance, the 1H, 13C, and 15N chemical shifts are highly sensitive to the local electronic environment and, therefore, to the peptide's conformation. acs.orgmdpi.com In alanine-containing peptides, the 13Cα chemical shift is typically in the range of 50 to 53 ppm, while for glycine, it is found between 43 and 47 ppm. nih.gov Deviations from these ranges can indicate the presence of specific secondary structures.

The three-bond scalar coupling constant (3JHNHα) provides information about the backbone dihedral angle φ. The Karplus equation relates the magnitude of this coupling to the dihedral angle, allowing for the determination of preferred backbone conformations. mdpi.com Studies on GxG peptides (where x is an amino acid) have shown that temperature-sensitive changes in 3JHNHα coupling constants can indicate shifts in conformational equilibria, for example, between polyproline II (PPII) and β-strand-like conformations. mdpi.com

The following table presents typical 1H and 13C chemical shifts for alanine and glycine residues in oligopeptides, which are foundational for interpreting the spectra of more complex sequences like this compound.

| Residue | Atom | Typical 1H Chemical Shift (ppm) | Typical 13C Chemical Shift (ppm) |

|---|---|---|---|

| Alanine (Ala) | Hα | ~4.3 | Cα: 50-53 |

| Hβ | ~1.4 | Cβ: ~20 | |

| Glycine (Gly) | Hα | ~3.9 | Cα: 43-47 |

Note: Chemical shifts are dependent on the specific peptide sequence, solvent, pH, and temperature. acs.orgnih.govmdpi.com

Solid-state NMR (ssNMR) is an indispensable tool for determining the structure of peptides in a solid or aggregated state, providing information that is often inaccessible by solution NMR or X-ray crystallography. nih.govnih.gov For this compound, ssNMR can reveal precise details about the peptide backbone orientation and the dihedral angles φ and ψ that define the secondary structure.

Techniques such as magic-angle spinning (MAS) are used to average out anisotropic interactions, leading to higher resolution spectra. nih.govnih.gov By measuring the chemical shift anisotropy (CSA) tensors of 13C and 15N nuclei, it is possible to gain insights into the local geometry of the peptide. nih.govacs.org For example, the 13C CSA tensor of the carbonyl carbon is sensitive to hydrogen bonding, a key determinant of secondary structure. acs.org

Furthermore, specific ssNMR experiments can directly measure internuclear distances and torsion angles. For instance, rotational resonance (R2) experiments can provide precise 13C-13C distances, while double-quantum heteronuclear local field experiments can determine backbone torsion angles. nih.govnih.gov In a study of Alanyl-Prolyl-Glycine, such techniques allowed for the determination of a high-resolution structure with a backbone RMSD of just 0.09 Å when compared to the crystal structure. nih.gov

The complexity of NMR spectra, especially for larger peptides, can be significantly reduced through isotopic labeling. nih.govacs.orgsigmaaldrich.com This involves the incorporation of NMR-active isotopes such as 13C, 15N, and 2H into the peptide. nih.govacs.orgsigmaaldrich.comnmr-bio.comnih.govsigmaaldrich.com For this compound, specific labeling of one or more alanine or glycine residues can help in the unambiguous assignment of NMR signals.

Uniform labeling, where all carbon and/or nitrogen atoms are replaced with their isotopic counterparts, is a common starting point for structural studies. sigmaaldrich.comnih.gov However, for more detailed analysis, selective or site-specific labeling is often employed. sigmaaldrich.comnih.gov For example, by synthesizing the peptide with a single 13C or 15N labeled amino acid, it becomes possible to isolate the signals from that specific residue and its neighbors. sigmaaldrich.com This is particularly useful for measuring specific internuclear distances and torsion angles, which are crucial for high-resolution structure determination. nih.govnih.gov

In the context of solid-state NMR of alanine-glycine copolypeptides, selective 13C isotope-labeling has been used to clarify the structure, revealing the presence of β-turn structures at specific positions within the peptide chain. nih.govnih.gov

Vibrational Spectroscopy (Raman and Infrared) for Conformational Fingerprinting.nih.govnih.govnih.govuni-freiburg.deresearchgate.netmdpi.com

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides a sensitive probe of peptide conformation by measuring the vibrational frequencies of the molecule's chemical bonds. nih.govnih.govuni-freiburg.deresearchgate.netmdpi.comumich.edu These techniques are particularly useful for identifying the secondary structure elements of peptides like this compound. nih.govresearchgate.netumich.edu

The amide I, II, and III bands are the most informative vibrational modes for determining peptide secondary structure. nih.govnih.govuni-freiburg.deresearchgate.netumich.edu

Amide I (1600-1700 cm-1): This band arises primarily from the C=O stretching vibration of the peptide backbone. Its frequency is highly sensitive to the hydrogen-bonding pattern and the local geometry of the backbone, making it an excellent indicator of secondary structure. For example, α-helical structures typically show an amide I band around 1650-1658 cm-1, while β-sheets exhibit a strong band between 1620 and 1640 cm-1. nih.govresearchgate.net

Amide II (1510-1580 cm-1): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. It is also conformationally sensitive, though generally less so than the amide I band.

Amide III (1220-1350 cm-1): This is a more complex band arising from a mixture of C-N stretching, N-H bending, and other vibrations. Despite its complexity, it can provide complementary information to the amide I and II bands for structural analysis.

The following table summarizes the characteristic Amide I and II frequencies for different secondary structures in peptides.

| Secondary Structure | Amide I (cm-1) | Amide II (cm-1) |

|---|---|---|

| α-Helix | 1650-1658 | 1540-1550 |

| β-Sheet | 1620-1640 (strong), ~1685 (weak) | 1520-1540 |

| β-Turn | 1660-1685 | 1530-1555 |

| Random Coil | ~1645 | ~1535 |

Note: These are general ranges, and the exact frequencies can vary depending on the specific peptide and its environment. nih.govresearchgate.net

In studies of poly(alanine-glycine) peptides, which serve as models for silk fibroin, Raman spectroscopy has been instrumental in characterizing the silk I (α-helix/random coil) to silk II (β-sheet) conformational transition. nih.gov For instance, a study on (GA)15 peptides showed that with increasing incubation time, the intensity of the β-sheet peak at 1620 cm-1 in the FTIR spectrum increased, indicating the formation of amyloid fibrils. nih.gov

Raman Optical Activity (ROA) for Chirality and Conformational Sensitivity

Raman Optical Activity (ROA) is a powerful spectroscopic technique that measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized incident light. wikipedia.org This method is exceptionally sensitive to the stereochemistry and conformation of biomolecules in their natural aqueous solution state. wikipedia.orgnih.gov For this compound, with its three chiral L-alanine centers, ROA would provide detailed insights into its solution structure and dynamics.

While specific ROA spectra for this pentapeptide are not available, studies on alanine-based peptides have established clear spectral markers for different conformations. For instance, a study of alanine oligopeptides demonstrated that as the chain length increases, the ROA spectra evolve to show features characteristic of a poly(L-proline) II (PPII) helical conformation, a common structure in unfolded or denatured proteins. nih.gov Key ROA bands, such as the strong positive band in the extended amide III region (~1319 cm⁻¹), are indicative of this PPII structure. nih.gov An ROA analysis of this compound would, therefore, be able to determine the populations of conformers, including PPII helices, β-turns, or other ordered or disordered states, present in solution.

Circular Dichroism (CD) for Secondary Structure Elucidation in Solution

Circular Dichroism (CD) spectroscopy is a widely used technique for rapidly assessing the secondary structure of peptides and proteins in solution. union.edu It measures the differential absorption of left- and right-circularly polarized light by chiral chromophores, primarily the peptide bond in the far-UV region (below 240 nm). union.edubohrium.com The resulting CD spectrum is sensitive to the backbone conformation, allowing for the estimation of the percentage of α-helix, β-sheet, β-turn, and random coil structures. nih.gov

No specific CD spectra for this compound have been published. However, research on alanine-rich peptides shows a propensity to form α-helical structures, particularly in helix-promoting solvents like trifluoroethanol. nih.gov Conversely, studies on peptides containing glycine-alanine-valine motifs have linked them to the formation of β-sheets, which are often concomitant with aggregation processes. nih.gov

A CD analysis of this compound would reveal its predominant secondary structure in different solvent environments. The influence of peptide concentration and pH on its conformation could also be monitored, as aggregation can lead to a shift from α-helical or random coil structures to β-sheet structures. nih.gov

| Secondary Structure | Typical CD Signal Wavelengths (nm) and Characteristics |

|---|---|

| α-Helix | Strong positive band near 192 nm, two strong negative bands near 208 nm and 222 nm. |

| β-Sheet | Positive band near 195 nm, negative band near 215 nm. |

| β-Turn | Variable, but often a weak positive band near 205 nm and a negative band near 225-230 nm. |

| Random Coil / Unordered | Strong negative band near 198 nm, weak positive or near-zero ellipticity above 210 nm. |

X-ray Crystallography for Solid-State Structure Determination and Hydrogen Bonding Patterns

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic coordinates of a molecule in its solid, crystalline state. iisc.ac.in It provides unparalleled detail on bond lengths, bond angles, torsion angles, and, crucially, the intricate network of intra- and intermolecular hydrogen bonds that stabilize the peptide structure and its packing in the crystal lattice. nih.govresearchgate.net

A crystal structure for this compound has not been reported in the surveyed literature. If crystallized, this technique would unambiguously resolve its backbone conformation (e.g., helical, extended, or turn-like). Furthermore, it would reveal how the molecules pack together, showing hydrogen bonds between the amide N-H groups (donors) and carbonyl C=O groups (acceptors) of neighboring peptides. iisc.ac.in The role of solvent molecules, such as water, in mediating crystal packing through bridging hydrogen bonds could also be detailed, a common feature in peptide crystals that can help nucleate or stabilize certain conformations like helices. pnas.org

| Hydrogen Bond Type | Typical Donor-Acceptor Distance (Å) | Significance |

|---|---|---|

| Intramolecular (e.g., in β-turns, helices) | 2.8 - 3.2 | Defines and stabilizes secondary structures. |

| Intermolecular (e.g., in β-sheets) | 2.7 - 3.1 | Governs peptide aggregation and sheet formation. |

| Peptide-Water | 2.6 - 3.3 | Mediates solvation and can influence crystal packing. pnas.org |

Computational Approaches to Conformational Landscape

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. springernature.com By simulating the atomic motions over time, MD provides a detailed picture of a peptide's conformational flexibility, folding pathways, and interactions with its environment, such as water. bohrium.comresearchgate.net

While no specific MD simulations for this compound are published, such a study would be invaluable. An MD simulation could explore the peptide's conformational energy landscape, identifying the most stable and frequently visited structures in aqueous solution. acs.org It would reveal the dynamics of hydrogen bond formation and breaking, both within the peptide and with surrounding water molecules. Simulations could also predict tendencies for aggregation by observing the interactions between multiple peptide chains. nih.gov Studies on similar peptides have shown how substitutions can induce local disruptions or stabilize specific structures, insights that MD is well-suited to provide. acs.org

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to compute the electronic structure and energetic properties of molecules from first principles. nih.govmdpi.com These methods are essential for accurately predicting vibrational frequencies (IR, Raman) and the tensor properties needed to simulate chiroptical spectra like CD and ROA. cas.czacs.org

For this compound, QM calculations would be critical for interpreting experimental spectra. By calculating the properties of different potential conformers (e.g., a β-turn vs. an extended PPII helix), theoretical spectra can be generated. Comparing these theoretical spectra to experimental ones allows for a definitive assignment of the peptide's dominant solution-state structure. cas.cz Such calculations are computationally intensive and are often performed on smaller fragments or with solvent effects approximated, but they provide a level of accuracy unattainable with simpler models. nih.govmdpi.com Studies on dipeptides have shown the power of DFT in parameterizing equations that link NMR data to specific backbone torsion angles, providing an experimentally-anchored model of solution conformation. americanpeptidesociety.org

Empirical force fields are sets of potential energy functions and parameters that approximate the potential energy of a molecular system. nih.gov They are the engine behind MD simulations and are also used for simpler tasks like energy minimization to find stable, low-energy conformations, and for conformational sampling to explore the range of possible structures. nih.gov Widely used force fields for proteins and peptides include AMBER, CHARMM, GROMOS, and OPLS. nih.gov

The application of various force fields to this compound would be a crucial first step in any computational study. Energy minimization would identify stable conformers, while more extensive conformational searches would map out the accessible conformational space. However, the results can be sensitive to the chosen force field, as different parameter sets may favor different secondary structures. acs.org Recent studies have focused on benchmarking and improving force fields to more accurately predict the conformational ensembles of peptides in solution, often by comparing simulation results against experimental NMR data. americanpeptidesociety.orgacs.org Therefore, a careful selection and validation of the force field would be necessary to generate a reliable model of the conformational preferences of this compound.

Prediction of Conformational Preferences in Different Solvents

The conformational landscape of a peptide is intrinsically linked to its environment. For this compound, the solvent plays a decisive role in stabilizing specific three-dimensional structures. The prediction of these conformational preferences is primarily achieved through advanced computational methods, most notably molecular dynamics (MD) simulations. nih.govyoutube.combonvinlab.org These simulations model the interactions between the peptide and surrounding solvent molecules explicitly, providing detailed insights into the dynamic equilibrium of conformations adopted by the peptide in solution. nih.govnih.gov

The solvent influences the peptide's structure through several key interactions: hydrogen bonding, electrostatic screening, and solvophobic effects. The interplay between intramolecular hydrogen bonds, which stabilize compact folded structures like helices and turns, and intermolecular hydrogen bonds between the peptide backbone and solvent molecules is critical. aps.orgscirp.org Polar protic solvents like water and ethanol (B145695) can form strong hydrogen bonds with the peptide's amide groups, potentially disrupting internal hydrogen bonding networks and favoring more extended or random coil conformations. aps.orgnih.gov In contrast, less polar or aprotic solvents may favor the formation of intramolecular hydrogen bonds, leading to more compact, folded structures. rsc.orgnih.gov

Molecular dynamics simulations are employed to explore the conformational space available to the peptide in various solvents. nih.gov These simulations start with an initial peptide structure, which is then solvated in a computational box filled with explicit solvent molecules. bonvinlab.org By calculating the forces between all atoms over time, the trajectory of the peptide can be mapped, revealing the most probable and stable conformations. nih.govbonvinlab.org The results of these simulations allow for the characterization of the conformational ensemble in terms of secondary structure elements (e.g., α-helix, β-sheet, turns, random coil), radius of gyration, and specific dihedral angles. nih.govnih.gov

Research Findings from Computational Studies

While specific experimental studies on this compound are limited, predictions can be extrapolated from computational studies on analogous short peptides. These studies consistently demonstrate that the solvent environment has a profound effect on the peptide backbone's conformational distribution. aps.orgrsc.org

In Water: As a highly polar, protic solvent, water is expected to effectively solvate the peptide backbone. rochester.edu This leads to competition between intramolecular and peptide-water hydrogen bonds. aps.org Consequently, in an aqueous solution, this compound is predicted to exist not as a single, rigid structure, but as a dynamic ensemble of conformations. youtube.com While compact structures may be present, extended or random-coil states and polyproline II (PPII)-like conformations, which maximize exposure of the backbone to water, are expected to be significantly populated. aps.orgmdpi.com

In Alcohols (e.g., Ethanol): Alcohols like ethanol are also polar and can act as hydrogen bond donors and acceptors. Studies on similar peptides in ethanol-water mixtures have shown that ethanol can enhance conformational stability, particularly for helical structures, by modulating peptide-peptide interactions and reducing the effective polarity of the solvent compared to pure water. nih.gov For this compound, the presence of ethanol could shift the conformational equilibrium toward more ordered, internally hydrogen-bonded structures compared to its state in pure water.

In Aprotic Polar Solvents (e.g., Dimethyl Sulfoxide - DMSO): DMSO is a polar aprotic solvent, meaning it has a large dipole moment but lacks acidic protons. It is a strong hydrogen bond acceptor but not a donor. This property can significantly alter the conformational landscape. For some peptides, DMSO has been shown to favor a mixture of β-hairpin and other conformations, differing significantly from what is observed in water or chloroform. rsc.org It disrupts water's structuring effect but is less effective at solvating the peptide backbone than water, potentially allowing for more stable intramolecular hydrogen bonds.

In Nonpolar Solvents (e.g., Chloroform): In a nonpolar solvent like chloroform, the polar peptide backbone is poorly solvated. This environment strongly promotes the formation of intramolecular hydrogen bonds to satisfy the hydrogen-bonding potential of the amide groups. rsc.org Consequently, this compound is predicted to adopt highly compact, folded, and well-defined helical or turn-like conformations in such an environment. rsc.orgnih.gov

The following interactive tables summarize the predicted conformational behavior based on computational studies of similar peptides.

Table 1: Predicted Predominant Conformations of this compound in Various Solvents

This table illustrates the probable dominant structural motifs based on solvent polarity and hydrogen bonding capacity.

| Solvent | Solvent Type | Predicted Predominant Conformations | Rationale |

| Water | Polar Protic | Extended Coil, Polyproline II (PPII), Unstructured | Strong peptide-water hydrogen bonding competes with and disrupts intramolecular hydrogen bonds. aps.orgrochester.edu |

| Ethanol | Polar Protic | Mixture of Turns and Extended Structures | Reduces effective polarity compared to water, potentially allowing for more stable intramolecular interactions. nih.gov |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | β-Hairpin, Ω-shape Conformations | Strong hydrogen bond acceptor, promotes specific turn types not always seen in protic solvents. rsc.org |

| Chloroform | Nonpolar | Helical, Compact Globular | Poor solvation of the polar backbone strongly favors the formation of internal hydrogen bonds. rsc.orgnih.gov |

Table 2: Hypothetical Population of Backbone Dihedral Angles (ψ) for the Central Alanine Residue

This table shows a hypothetical distribution of the Psi (ψ) backbone dihedral angle for the third residue (L-alanine), illustrating the shift in local conformation due to solvent effects. The regions correspond to: α-helical (~ -47°), β-sheet (~ +135°), and Polyproline II (PPII) (~ +145°).

| Solvent | α-helical region (%) | β-sheet region (%) | PPII region (%) | Other (%) |

| Water | 10 | 25 | 40 | 25 |

| Ethanol | 20 | 30 | 25 | 25 |

| Dimethyl Sulfoxide (DMSO) | 25 | 45 | 15 | 15 |

| Chloroform | 60 | 15 | 5 | 20 |

These predictions underscore that the biological activity and interactions of this compound could be significantly modulated by its local solvent environment, as different conformations expose different functional groups and present varied three-dimensional shapes.

Peptide Environment Interactions and Solution Behavior

Solvation Dynamics and Peptide Hydration in Aqueous Systems

The behavior of peptides in water is profoundly influenced by their flexible structure and the strong interactions with the aqueous environment. researchgate.net For alanine-containing peptides, these interactions are complex, involving both the hydrophilic peptide backbone and the hydrophobic alanine (B10760859) side chains. The solvation of L-Alanyl-L-alanyl-L-alanylglycylglycine is characterized by the formation of a hydration shell, where water molecules arrange themselves around the peptide.

Detailed insights into these dynamics are often gained through a combination of experimental techniques, like Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods. researchgate.netnih.gov Ab initio and density functional theory (DFT) computations, for instance, can predict geometric and spectral parameters for various peptide conformers. researchgate.netnih.gov For the related dipeptide L-alanyl-L-alanine, such studies have been crucial to indirectly deduce its behavior from NMR spectra. researchgate.net Solvent modeling, which can range from simple dielectric continuum models to more complex explicit solvent molecule clusters, helps in understanding the inhomogeneous broadening of spectral lines observed experimentally, providing a more realistic picture of the peptide in solution. nih.gov The hydration and conformational changes of peptides are intricately linked, with solvent interactions playing a key role in stabilizing different structural forms. nih.gov

Thermodynamics of Peptide-Solvent Interactions

The thermodynamics of peptide-solvent interactions quantify the energetic driving forces behind the solvation process. Key parameters such as standard free energies (ΔG°), enthalpies (ΔH°), and entropies (ΔS°) of transfer from one solvent to another provide a comprehensive picture of these interactions. asianpubs.org The study of these thermodynamic quantities helps in understanding the contributions of various effects, including hydrophobic and hydrophilic interactions, hydrogen bonding, and dispersion forces. asianpubs.org

Calorimetry is a direct method for measuring the heat changes associated with chemical processes, providing values for the enthalpy of solution and interaction. The enthalpic contributions to peptide-solvent interactions can be dissected using models that calculate pairwise interaction coefficients between the peptide and solvent molecules. For instance, studies on the dipeptides DL-α-alanylglycine and DL-α-alanyl-DL-α-alanine have determined the enthalpy coefficients of pair interactions (h_xy) with various organic solvents in aqueous mixtures. researchgate.net These coefficients quantify the enthalpic effect of interactions between the peptide and the co-solvent molecules.

Table 1: Enthalpy Coefficients of Pair Interactions (h_xy) for Related Dipeptides in Aqueous-Organic Mixtures at 298.15 K Data derived from studies on related dipeptides to infer behavior.

| Organic Solvent | Dipeptide | h_xy (J kg mol⁻²) |

|---|---|---|

| Acetonitrile (B52724) | DL-α-alanylglycine | 185 |

| Acetonitrile | DL-α-alanyl-DL-α-alanine | 291 |

| Dimethylformamide | DL-α-alanylglycine | -13 |

| Dimethylformamide | DL-α-alanyl-DL-α-alanine | 108 |

Source: Derived from principles discussed in reference researchgate.net.

The volumetric properties of a peptide in solution, such as the apparent molar volume (V_ϕ) and the limiting partial molar volume (V_ϕ°), offer insights into solute-solvent and solute-solute interactions. researchgate.net The partial molar volume of transfer (Δ_tr V_ϕ°) from water to an aqueous mixture provides information on how the peptide interacts with the co-solvent and affects the solvent structure. researchgate.net

Studies on the constituent amino acids, glycine (B1666218) and L-alanine, show that their transfer volumes from water to formamide-water mixtures are positive and increase with the concentration of formamide (B127407). researchgate.net This is interpreted in terms of solute-solvent interactions, where the interaction with formamide molecules alters their structural-breaking effect on water. researchgate.net The magnitude of the transfer volume often follows the order of the hydrophobicity of the amino acid side chain. researchgate.net

Table 2: Limiting Partial Molar Volumes (V_ϕ°) and Transfer Volumes (Δ_tr V_ϕ°) for Glycine and L-Alanine in Aqueous Formamide at 298.15 K Data for constituent amino acids used to infer properties of the pentapeptide.

| Amino Acid | V_ϕ° in Water (cm³ mol⁻¹) | Δ_tr V_ϕ° to 20% Formamide (cm³ mol⁻¹) |

|---|---|---|

| Glycine | 43.2 | 1.0 |

| L-Alanine | 60.5 | 0.8 |

Source: Derived from principles discussed in reference researchgate.net.

pH-Induced Conformational Transitions and Charge Effects

The conformation of peptides is highly sensitive to the pH of the solution due to the ionization of the terminal amino and carboxyl groups. nih.govnih.gov this compound can exist in different charge states: as a cation at low pH, a zwitterion at neutral pH, and an anion at high pH. nih.govresearchgate.net These changes in molecular charge induce significant conformational adjustments. nih.gov

Table 3: pH-Dependent States of this compound

| pH Range | Dominant Species | N-Terminus Charge | C-Terminus Charge | Expected Conformational Impact |

|---|---|---|---|---|

| Acidic (pH < ~3) | Cation | Positive (-NH₃⁺) | Neutral (-COOH) | Distinct cationic conformation |

| Neutral (pH ~3-9) | Zwitterion | Positive (-NH₃⁺) | Negative (-COO⁻) | Stable zwitterionic conformation |

| Basic (pH > ~9) | Anion | Neutral (-NH₂) | Negative (-COO⁻) | Potential for multiple anionic conformers |

Source: Inferred from principles outlined in references nih.govnih.govresearchgate.net.

Intermolecular Interactions with Biological and Synthetic Molecules

This compound can engage in non-covalent interactions with various host molecules, a field known as host-guest chemistry. These interactions are highly specific and are driven by a combination of forces including hydrophobic effects, van der Waals forces, and electrostatic interactions. rsc.org

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. odinity.com They are known to form inclusion complexes with guest molecules whose non-polar parts can fit into the cavity. rsc.orgodinity.com For this compound, the methyl side chains of the three L-alanine residues are prime candidates for encapsulation within a cyclodextrin (B1172386) host. The formation of such a complex is thermodynamically favorable in aqueous solutions, as it allows the hydrophobic side chains to be shielded from the polar water environment. odinity.com The stoichiometry of these complexes (e.g., 1:1 or 2:1 guest to host) depends on the relative sizes of the guest and the cyclodextrin (α, β, or γ-cyclodextrin). rsc.orgodinity.com

Crown ethers are cyclic chemical compounds consisting of a ring containing several ether groups. nih.gov They are particularly known for their ability to selectively bind cations, with the selectivity determined by the compatibility of the cation's ionic radius with the size of the crown ether's cavity. researchgate.netmdpi.com In the context of this compound, crown ethers could form complexes with the protonated N-terminal amino group (-NH₃⁺) under acidic conditions. nih.gov This interaction is primarily electrostatic, involving the positive charge of the ammonium (B1175870) group and the electron-rich oxygen atoms of the crown ether. nih.gov

Table 4: Potential Host-Guest Interactions with this compound

| Host Molecule | Potential Interaction Site on Peptide | Primary Driving Force |

|---|---|---|

| Cyclodextrins (β, γ) | L-Alanine side chains (-CH₃) | Hydrophobic effect, Van der Waals forces |

| Crown Ethers | N-terminal ammonium group (-NH₃⁺) (at low pH) | Ion-dipole electrostatic interactions |

Source: Based on principles from references rsc.orgodinity.comnih.gov.

Aggregation Behavior and Self-Assembly Processes

Direct experimental research and specific data on the aggregation and self-assembly of the pentapeptide This compound are not extensively available in peer-reviewed literature. However, insights into its potential behavior can be drawn from studies on peptides with similar compositions, particularly those rich in alanine and glycine residues.

The self-assembly of peptides is a complex process governed by a delicate balance of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govnih.gov Peptides containing sequences of hydrophobic amino acids, such as alanine, are known to be prone to aggregation. google.com This aggregation is often characterized by the formation of secondary structures, most notably β-sheets, which can further assemble into larger, ordered structures like fibrils. nih.govnih.gov

Alanine-rich peptides, for example, have been observed to be soluble and monomeric under certain conditions, such as at room temperature, but can be induced to aggregate by changes in the environment, like an increase in temperature. nih.gov This temperature-dependent aggregation can lead to the formation of fibrillar structures. nih.gov The inherent tendency of peptide chains to form such aggregated structures is a primary determinant of their behavior in solution and can influence their synthesis and purification. google.com

The inclusion of glycine residues within a peptide sequence can impart significant conformational flexibility. This flexibility can play a crucial role in the aggregation process, potentially influencing the morphology of the resulting self-assembled structures. Molecular dynamics simulations of peptides like the alanine dipeptide have shown that the surrounding solvent environment critically affects the peptide's conformational preferences, which in turn would influence its aggregation behavior. researchgate.net

While no specific data tables exist for this compound, the table below conceptualizes how data on its aggregation might be presented, based on findings for other alanine-rich peptides.

Conceptual Data Table: Factors Influencing Aggregation of Alanine-Rich Peptides

| Factor | Observation for Alanine-Rich Peptides | Potential Implication for this compound |

| Temperature | Increased temperature (e.g., 60 °C) induces aggregation and fibril formation. nih.gov | Likely to aggregate more readily at higher temperatures. |

| Concentration | Higher concentrations can promote self-assembly. | Increased concentration may lead to the formation of oligomers or larger aggregates. |

| Solvent | The nature of the solvent affects conformational stability and intermolecular interactions. researchgate.net | Solution behavior would be expected to vary in different solvents (e.g., water, ethanol). |

Enzymatic Recognition and Biocatalytic Transformations

Substrate Specificity of Peptidases Acting on L-Alanyl-L-alanyl-L-alanylglycylglycine

Peptidases, or proteases, are enzymes that hydrolyze peptide bonds. They are broadly classified as exopeptidases, which cleave bonds at the ends of a peptide chain, and endopeptidases, which cleave internal bonds. taylorandfrancis.comnih.gov The specific sequence of this compound (Ala-Ala-Ala-Gly-Gly) makes it a potential substrate for several types of peptidases.

The recognition of a peptide substrate by a peptidase involves the interaction of the peptide's amino acid residues with corresponding binding pockets in the enzyme's active site. These are denoted as S4, S3, S2, S1, S1', S2', etc., which bind to the P4, P3, P2, P1, P1', P2' residues of the substrate, respectively. The scissile bond is between the P1 and P1' residues. nih.gov

Table 1: Predicted Peptidase Action on this compound This table is based on the known specificities of general peptidase classes.

| Peptidase Type | Predicted Cleavage Site on Ala-Ala-Ala-Gly-Gly | Likely Products |

|---|---|---|

| Aminopeptidase (B13392206) | Ala↓Ala-Ala-Gly-Gly | L-Alanine + L-Alanyl-L-alanyl-glycylglycine |

| Endopeptidase | Ala-Ala-Ala↓Gly-Gly | L-Alanyl-L-alanyl-L-alanine + Glycylglycine (B550881) |

| Carboxypeptidase | Ala-Ala-Ala-Gly↓Gly | L-Alanyl-L-alanyl-L-alanylglycine + Glycine (B1666218) |

Aminopeptidases are exopeptidases that catalyze the removal of amino acids from the N-terminus of a peptide. patsnap.com The target pentapeptide, with three consecutive L-alanine residues at its N-terminus, is a prime substrate for enzymes like Aminopeptidase N (APN), also known as membrane alanyl aminopeptidase (m-AAP). nih.govnih.gov

APN exhibits a broad substrate specificity but shows a preference for the cleavage of neutral amino acids, particularly alanine (B10760859), from the N-terminus. researchgate.netuniprot.orgnih.gov Therefore, the most probable hydrolysis pattern involves the sequential cleavage of the three L-alanine residues. The initial cleavage would occur at the first peptide bond (Ala↓Ala-Ala-Gly-Gly), releasing a single L-alanine molecule and the tetrapeptide L-Alanyl-L-alanyl-glycylglycine. This process would likely continue, sequentially removing the next two alanine residues until only glycylglycine remains. Some aminopeptidases from certain species show the highest activity towards N-terminal leucine, followed by alanine and then glycine. researchgate.net

Endopeptidases cleave peptide bonds within the polypeptide chain. nih.gov The presence of a distinct boundary between the poly-alanine block and the poly-glycine block in this compound suggests a potential cleavage site for endopeptidases. For instance, an endopeptidase with specificity for bonds following an alanine residue could cleave the Ala-Gly bond (Ala-Ala-Ala↓Gly-Gly). The serine protease thermitase is known to hydrolyze peptides containing up to five alanine residues, indicating it possesses at least five subsites capable of accommodating such a sequence. nih.gov Additionally, enzymes like polyglycine endopeptidases are known to act on glycine-rich regions, although their action on this specific configuration is not documented. nih.gov It is also noteworthy that some enzymes typically classified as aminopeptidases can exhibit endopeptidase activity. nih.gov

Carboxypeptidases are exopeptidases that cleave the peptide bond at the C-terminal end. taylorandfrancis.comwikipedia.org For the peptide , a carboxypeptidase would hydrolyze the C-terminal glycine residue. Carboxypeptidase A, for example, preferentially cleaves C-terminal residues with aromatic or branched hydrocarbon side chains but is also capable of cleaving other residues like glycine, provided the penultimate residue is not proline. youtube.compearson.com The action of a carboxypeptidase would thus release glycine and the remaining tetrapeptide, L-Alanyl-L-alanyl-L-alanylglycine.

Kinetics and Mechanism of Peptide Hydrolysis

The rate and mechanism of enzymatic hydrolysis are influenced by several factors, including the peptide's amino acid sequence and environmental conditions like pH. The mechanism for metallopeptidases, such as Aminopeptidase N and Carboxypeptidase A, typically involves a metal ion (often Zn²⁺) in the active site that activates a water molecule. patsnap.com This water molecule then acts as a nucleophile, attacking the carbonyl carbon of the peptide bond to form a tetrahedral intermediate, which subsequently collapses, cleaving the bond. patsnap.comyoutube.com

Table 2: Factors Influencing the Kinetics of Enzymatic Hydrolysis

| Factor | Influence on Hydrolysis of this compound |

|---|---|

| Peptide Sequence | The Ala-Ala bonds may be cleaved at a different rate than the Ala-Gly or Gly-Gly bonds. The length of the alanine chain can affect binding affinity (Km). nih.gov |

| N-Terminal Residue | The N-terminal alanine is favored by alanyl aminopeptidases, leading to efficient initial hydrolysis. nih.gov Hydrophobicity of this residue can influence binding. nih.gov |

| pH | The rate of hydrolysis is highly dependent on pH, with most peptidases having an optimal range, typically between pH 7 and 9. nih.govnih.govresearchgate.net |

| Enzyme Concentration | Reaction rate is directly proportional to enzyme concentration, assuming substrate is not limiting. |

| Substrate Concentration | Follows Michaelis-Menten kinetics, where the rate increases with substrate concentration until the enzyme becomes saturated. researchgate.net |

The primary structure of a peptide is a critical determinant of its susceptibility to enzymatic cleavage. For this compound, the repeating alanine units and the subsequent glycine units create distinct regions for enzyme interaction. Studies on the protease thermitase have shown that both the binding affinity (Km) and the catalytic rate (kcat) are dependent on the length of polyalanine substrates. nih.gov This indicates that the enzyme's subsites cooperatively bind the peptide, and a chain length of three to five alanines can be effectively accommodated.

The nature of the amino acids flanking the scissile bond (the P1 and P1' positions) is paramount. Aminopeptidases that preferentially cleave alanine would likely exhibit high catalytic efficiency for the first N-terminal residue. The subsequent cleavage rates of the remaining alanine residues and the final Ala-Gly bond may differ based on the changing N-terminal residue and the enzyme's subsite preferences. The hydrophobicity of the N-terminal amino acid has been shown to be a key factor for binding to some peptidases. nih.gov

The catalytic activity of peptidases is exquisitely sensitive to pH, as the ionization state of amino acid residues in the enzyme's active site and on the substrate itself affects binding and catalysis. Most peptidases exhibit a bell-shaped pH-rate profile with a specific optimal pH.

For instance, Aminopeptidase N generally has a pH optimum around neutral (pH 7.0–7.5). nih.govtandfonline.com However, this can shift towards more alkaline conditions (pH 9.0) at higher substrate concentrations. nih.gov Other peptidases, like aminoacylase, function optimally at a more alkaline pH of 8.5, while some plant-derived aminopeptidases can have optima as high as pH 9.0. nih.govresearchgate.net It is expected that the enzymatic degradation of this compound by relevant peptidases would follow a similar pattern, with maximal hydrolytic rates observed at a pH that reflects the optimal functional range of the specific enzyme involved, likely between pH 7.0 and 9.0.

Role as a Substrate in Peptide Biosynthesis Pathways

While this pentapeptide is readily broken down by catabolic enzymes, its role as a substrate in biosynthetic pathways is less clear and likely limited. Peptides are typically synthesized via ribosomal protein synthesis or by non-ribosomal peptide synthetases. It is more probable that this compound arises from the proteolytic degradation of larger proteins rich in alanine and glycine. acs.org

However, enzymatic pathways for the synthesis of short peptides do exist. For example, the enzyme L-amino acid α-ligase (Lal) from Bacillus subtilis can synthesize various dipeptides, including L-alanyl-L-alanine, in an ATP-dependent reaction. nih.gov This enzyme, however, does not appear to form peptides longer than dipeptides. nih.gov The synthesis of more complex structures, such as the L-alanyl-L-alanine cross-bridges in the peptidoglycan of Enterococcus faecalis, requires a series of specific ligases that sequentially add alanine residues from charged tRNA molecules. nih.gov A similar multi-enzyme pathway would theoretically be required to synthesize this compound, though no such specific pathway has been identified.

Stability and Degradation Pathways in Aqueous Environments

The stability of this compound in an aqueous solution is a critical factor determining its persistence and biological activity. Peptides are susceptible to both enzymatic and non-enzymatic degradation.

Non-Enzymatic Degradation Routes (e.g., Deamination, Cyclization)

Even in the absence of enzymes, peptides can undergo spontaneous degradation. nih.govresearchgate.net Two common non-enzymatic degradation pathways are deamination and cyclization.

Deamination: This process involves the removal of an amine group. The N-terminal alanine of this compound possesses an α-amino group that could, under certain conditions, undergo deamination. nih.govnih.gov This reaction would result in the conversion of the N-terminal alanine to a pyruvic acid residue, leading to the cleavage of the peptide. The rate of deamination is influenced by factors such as pH and temperature. nih.gov

Cyclization: Intramolecular reactions can lead to the formation of cyclic products. For peptides with an N-terminal amino acid, cyclization can occur through the "backbiting" of the N-terminal amine onto a downstream peptide bond. researchgate.netresearchgate.net In the case of this compound, the N-terminal alanine could potentially initiate a cyclization reaction. Another possibility is the formation of diketopiperazines, which are cyclic dipeptides. This can occur, for example, through the cyclization of the N-terminal dipeptide sequence, Ala-Ala, although this is more common under thermal stress. mdpi.com The presence of glycine residues can also facilitate certain cyclization reactions. nih.gov

Factors Influencing Peptide Stability (e.g., Temperature, Ionic Strength)

The stability of this compound is significantly influenced by environmental factors such as temperature and the ionic strength of the aqueous solution.

Temperature: An increase in temperature generally accelerates the rates of both enzymatic and non-enzymatic degradation reactions. researchgate.netrsc.org Higher temperatures can lead to the denaturation of any interacting enzymes, but also directly increase the rate of chemical reactions like hydrolysis and deamination. researchgate.net The thermal stability of a peptide is dependent on its sequence and conformation. For instance, the melting properties of peptides containing alanine and glycine have been studied, showing that their crystal structures influence their thermal behavior. nih.gov

Ionic Strength: The ionic strength of the solution, determined by the concentration of dissolved salts, can affect peptide stability in several ways. Salts can modulate electrostatic interactions within the peptide and between the peptide and its environment. nih.govnih.gov An increase in ionic strength can shield charges, which may alter the peptide's conformation and its susceptibility to degradation. mdpi.com For example, changes in ionic strength have been shown to affect the secondary structure of peptides, which in turn can influence their stability. mdpi.comresearchgate.net The specific type of ions present can also have an effect, a phenomenon known as the Hofmeister series.

Table 1: Factors Influencing the Stability of this compound

| Factor | Effect on Stability | General Observations |

|---|---|---|

| Enzymes | Decreased | Susceptible to cleavage by aminopeptidases and other proteases with specificity for alanine and glycine residues. nih.govnih.gov |

| pH | Dependent | The rates of deamination and cyclization are pH-dependent. nih.govnih.gov |

| Temperature | Decreased with increase | Higher temperatures accelerate chemical degradation pathways like hydrolysis and deamination. researchgate.netresearchgate.net |

| Ionic Strength | Dependent | Alters electrostatic interactions and peptide conformation, which can either increase or decrease stability. nih.govmdpi.com |

Table 2: Potential Non-Enzymatic Degradation Products of this compound

| Degradation Pathway | Potential Product(s) | Description |

|---|---|---|

| N-terminal Deamination | Pyruvoyl-Alanyl-Alanyl-Glycylglycine + Ammonia | Removal of the α-amino group from the N-terminal alanine. nih.govnih.gov |

| Cyclization (Diketopiperazine formation) | Cyclo(Ala-Ala) + Alanyl-Glycylglycine | Intramolecular cyclization of the N-terminal dipeptide segment. mdpi.com |

| Peptide Bond Hydrolysis | Smaller peptide fragments and constituent amino acids | Cleavage of the amide bonds within the peptide chain. researchgate.net |

Analytical Methodologies for Peptide Characterization

Chromatographic Separation Techniques for Purity and Impurity Profiling

Chromatography is a cornerstone of peptide analysis, enabling the separation of the target peptide from impurities such as deletion sequences, incompletely deprotected peptides, and other side-products of synthesis. The choice of chromatographic technique is dictated by the physicochemical properties of the peptide and the nature of the impurities to be resolved.

High-Performance Liquid Chromatography (HPLC) Variants (e.g., RP-HPLC, HILIC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of synthetic peptides due to its high resolution, speed, and sensitivity. nist.gov The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant mode of HPLC for peptide analysis. nih.gov In RP-HPLC, the stationary phase is nonpolar (hydrophobic), typically consisting of silica (B1680970) particles chemically modified with alkyl chains (e.g., C8 or C18), while the mobile phase is polar, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govharvardapparatus.com Peptides are retained on the column based on their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times. researchgate.net The elution of peptides is typically achieved by a gradient, where the concentration of the organic solvent in the mobile phase is gradually increased. harvardapparatus.com For L-Alanyl-L-alanyl-L-alanylglycylglycine, which is a relatively polar peptide due to the presence of three alanine (B10760859) and two glycine (B1666218) residues, the retention time on a standard C18 column is expected to be relatively short.

The retention time of a peptide in RP-HPLC can be predicted based on the sum of the hydrophobicity indices of its constituent amino acids. Several models exist for predicting peptide retention times, which can aid in method development and peak identification. nih.govresearchgate.netnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative HPLC technique that is well-suited for the separation of highly polar compounds that show little or no retention in RP-HPLC. nih.gov In HILIC, a polar stationary phase (e.g., silica, or silica modified with polar functional groups) is used with a mobile phase that is high in organic solvent content and contains a small amount of water. nih.gov This creates a water-enriched layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention. nih.gov For a polar peptide like this compound, HILIC can provide better retention and alternative selectivity compared to RP-HPLC. The elution order in HILIC is generally the reverse of that in RP-HPLC, with more hydrophilic compounds being retained longer. nih.gov

Table 1: Predicted RP-HPLC Retention Time Contribution of Amino Acids

| Amino Acid | Retention Coefficient (minutes) |

|---|---|

| Alanine (Ala) | +1.0 |

| Glycine (Gly) | 0.0 |

This table presents retention coefficients for individual amino acids that can be used to predict peptide retention times in RP-HPLC under specific conditions. The values are based on established models where the retention time of a peptide is the sum of the retention coefficients of its constituent amino acids and terminal groups. The prediction for this compound would also need to account for the N- and C-terminal groups.

Chiral Chromatography for Stereoisomer Resolution

The biological activity of peptides is highly dependent on their stereochemistry. During peptide synthesis, racemization of amino acids can occur, leading to the formation of diastereomers. Chiral chromatography is a specialized form of HPLC that is used to separate these stereoisomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers of the amino acids within the peptide. nih.govchromatographytoday.com

Several types of CSPs are available for the separation of peptide stereoisomers, including those based on cyclodextrins, Pirkle-type phases, and macrocyclic antibiotics like teicoplanin. nih.govchromatographytoday.com The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase, which have different stabilities and thus different retention times. For this compound, which contains three chiral centers (the L-alanine residues), chiral chromatography would be essential to confirm that no racemization has occurred during synthesis and to resolve any D-alanine-containing diastereomers from the desired all-L peptide.

Table 2: Chiral Stationary Phases for Peptide Stereoisomer Separation

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Typical Mobile Phases |

|---|---|---|

| Pirkle-type (e.g., D-Phenyl Glycine) | π-π interactions, hydrogen bonding, dipole-dipole interactions | Hexane/Isopropanol |

| Cyclodextrin-based (e.g., β-cyclodextrin) | Inclusion complexation | Aqueous buffers with organic modifiers |

| Macrocyclic Antibiotic (e.g., Teicoplanin) | Multiple interactions including hydrogen bonding, ionic, and steric interactions | Acetonitrile/Water with acids/bases |

| Ligand Exchange (e.g., L-Proline-Cu(II)) | Formation of diastereomeric metal complexes | Aqueous buffers containing a metal salt |

This table outlines common chiral stationary phases used in HPLC for the resolution of peptide stereoisomers, along with their separation principles and typical mobile phases. nih.govchromatographytoday.comsigmaaldrich.com

Paper Chromatography for Lower Peptides

Paper chromatography is a simple and cost-effective planar chromatographic technique that can be used for the separation of amino acids and small peptides. jcsp.org.pkbuffalostate.edu The stationary phase is a sheet of high-quality filter paper (cellulose), which is polar, and the mobile phase is a solvent or a mixture of solvents that moves up the paper by capillary action. buffalostate.edu The separation is based on the differential partitioning of the analytes between the stationary aqueous phase bound to the cellulose (B213188) and the mobile organic phase. buffalostate.edu

The position of a compound on the developed chromatogram is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. jcsp.org.pk The Rf value is dependent on the properties of the peptide (such as polarity and size) and the composition of the solvent system. For this compound, its migration on the paper will be influenced by the hydrophilicity of the alanine and glycine residues.

Table 3: Typical Rf Values of Constituent Amino Acids in Different Solvent Systems

| Amino Acid | Rf Value (n-Butanol:Acetic Acid:Water, 12:3:5) | Rf Value (Phenol:Water, 4:1) |

|---|---|---|

| Alanine | ~0.38 | ~0.60 |

| Glycine | ~0.26 | ~0.42 |

This table provides representative Rf values for the constituent amino acids of this compound in two common paper chromatography solvent systems. The Rf value of the pentapeptide itself would be different and would need to be determined experimentally. jcsp.org.pk

Mass Spectrometry (MS) for Molecular Mass and Sequence Verification

Mass spectrometry is an indispensable tool for the characterization of peptides, providing precise information about their molecular mass and amino acid sequence. adelaide.edu.aunih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of biomolecules like peptides. researchgate.net In ESI-MS, the peptide solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases, eventually leading to the formation of gas-phase peptide ions with one or more positive charges (typically protons). These ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z). ESI-MS provides a very accurate determination of the molecular weight of the peptide. For this compound, the expected monoisotopic mass of the neutral molecule is approximately 346.17 Da. In ESI-MS, it would be observed as a protonated molecular ion [M+H]⁺ at an m/z of approximately 347.17.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of a peptide. adelaide.edu.au In an MS/MS experiment, the protonated molecular ion of the peptide (the precursor ion) selected from the first stage of mass analysis is subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed in a second stage of mass analysis.

The fragmentation of peptides in CID typically occurs along the peptide backbone at the amide bonds, leading to the formation of different types of fragment ions. The most common are the b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive b-ions or y-ions in the spectrum corresponds to the mass of a specific amino acid residue, allowing for the deduction of the peptide sequence. matrixscience.com

Table 4: Theoretical Monoisotopic Mass and Predicted MS/MS Fragmentation of this compound

| Peptide Sequence | L-Ala | - | L-Ala | - | L-Ala | - | Gly | - | Gly |

|---|---|---|---|---|---|---|---|---|---|

| b-ions | |||||||||

| b₁ | 72.04 | ||||||||

| b₂ | 143.08 | ||||||||

| b₃ | 214.12 | ||||||||

| b₄ | 271.14 | ||||||||

| y-ions | |||||||||

| y₁ | 76.04 | ||||||||

| y₂ | 133.06 | ||||||||

| y₃ | 204.10 | ||||||||

| y₄ | 275.14 | ||||||||

| Theoretical Monoisotopic Mass [M+H]⁺ | 347.17 |

This table presents the predicted monoisotopic masses of the b- and y-ions that would be expected in the MS/MS spectrum of this compound. These values are calculated based on the masses of the amino acid residues and are crucial for confirming the peptide's sequence.

Coupled Techniques for Comprehensive Analysis (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the definitive identification and characterization of peptides. nih.govnist.gov This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry.

For a pentapeptide like this compound, a typical LC-MS/MS workflow would involve several key steps. Initially, the peptide sample is injected into an HPLC system, commonly a reversed-phase column, where it is separated from impurities. nih.gov The separated peptide then elutes from the column and is introduced into the mass spectrometer.

Electrospray ionization (ESI) is a common ionization technique for peptides, which generates multiply charged ions of the intact peptide in the gas phase. nist.gov The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptide ion (MS1 scan). Subsequently, this specific ion is selected and subjected to fragmentation, and the m/z of the resulting fragment ions are measured (MS/MS or MS2 scan). This fragmentation provides sequence-specific information. The fragmentation of the peptide backbone typically yields b- and y-ions, which allows for the confirmation of the amino acid sequence.

Modern analytical approaches may also employ derivatization techniques to enhance the mass spectrometric response and aid in structure elucidation, particularly for complex biological matrices. nih.gov While specific LC-MS/MS data for this compound is not publicly available, the table below illustrates the kind of data that would be expected from such an analysis.

| Parameter | Illustrative Value/Condition |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | A linear gradient from 5% to 95% Mobile Phase B |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Scan Mode | Full Scan (MS1) and Product Ion Scan (MS/MS) |

| Precursor Ion (M+H)⁺ | Calculated for C₁₄H₂₄N₆O₇: 389.1785 m/z |

| Major Fragment Ions | Hypothetical b- and y-ion series for Ala-Ala-Ala-Gly-Gly |

This table presents hypothetical conditions and values for the analysis of this compound, as specific experimental data is not available.

Spectrophotometric and Fluorometric Assays for Quantification

Once the identity and purity of the peptide have been confirmed, its concentration needs to be accurately determined. Spectrophotometric and fluorometric assays are common methods for peptide quantification.

Spectrophotometric Assays: A simple method for peptide quantification is the measurement of UV absorbance. The peptide bond itself absorbs light in the far UV region, typically around 205-220 nm. nih.gov This method is straightforward and does not require reagents, but it can be susceptible to interference from other absorbing compounds in the sample. For peptides lacking aromatic amino acids like tryptophan and tyrosine, absorbance at 280 nm is not a viable quantification method.

Fluorometric Assays: For higher sensitivity, fluorometric assays are often employed. These assays typically involve a reagent that reacts with the primary amines of the peptide, most commonly the N-terminal amine, to produce a fluorescent product. The fluorescence intensity is then measured and is directly proportional to the peptide concentration. Commercial kits are widely available for this purpose and offer a broad dynamic range and high sensitivity. These assays are particularly useful for dilute peptide solutions.

The choice of quantification method depends on the peptide sequence, the required sensitivity, and the sample matrix. For this compound, which lacks aromatic residues, UV absorbance at 205 nm or a fluorometric assay would be suitable.